Methyl [5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate
Description
The core structure features a thioxoimidazolidinone ring substituted with 4-methoxyphenyl and 4-ethoxyphenyl groups, along with an acetamide side chain esterified to a methyl group. Such derivatives are often synthesized via multi-step reactions involving condensation, cyclization, and substitution, as exemplified by methods in and .
Properties
CAS No. |
856437-12-2 |
|---|---|
Molecular Formula |
C23H25N3O6S |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
methyl 2-[5-[2-(4-ethoxyanilino)-2-oxoethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C23H25N3O6S/c1-4-32-18-9-5-15(6-10-18)24-20(27)13-19-22(29)26(16-7-11-17(30-2)12-8-16)23(33)25(19)14-21(28)31-3/h5-12,19H,4,13-14H2,1-3H3,(H,24,27) |
InChI Key |
CVDJJIHDCLDTOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC(=O)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with ethyl chloroacetate to form an intermediate, which is then reacted with 4-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl [5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 2-Thioxoimidazolidinone Family
Key observations :
- Substituent effects : Bromine substituents (e.g., in ) increase molecular weight and hydrophobicity, whereas methoxy/ethoxy groups enhance solubility in polar solvents .
- Synthetic efficiency: Yields for thioxoimidazolidinone derivatives vary widely (e.g., 60% for brominated analogues in ), suggesting challenges in optimizing reactions for complex structures .
Functional Analogues in Agrochemicals
Triazine-based sulfonylureas (e.g., metsulfuron methyl ester, ) share esterified side chains and heterocyclic cores with the target compound but differ in their triazine rings and sulfonylurea linkages . These compounds are widely used as herbicides due to their inhibition of acetolactate synthase (ALS).
Table 2: Functional Comparison with Sulfonylurea Herbicides
| Parameter | Methyl [Target Compound] | Metsulfuron Methyl Ester |
|---|---|---|
| Core structure | Thioxoimidazolidinone | 1,3,5-Triazine |
| Key substituents | 4-Methoxy/ethoxy phenyl | 4-Methoxy-6-methyl triazine, sulfonyl benzoate |
| Biological target | Not fully characterized (research ongoing) | Acetolactate synthase (ALS) inhibitor |
| Application | Experimental agrochemical | Commercial herbicide |
Insights :
- The target compound’s lack of a triazine ring may reduce ALS inhibition but could offer novel modes of action in pest control .
- Ester groups in both compounds suggest similar metabolic stability and degradation pathways.
Biological Activity
Methyl [5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an imidazolidinone core, which is known for its versatility in chemical reactivity, and includes various functional groups that contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Weight: 471.5 g/mol
- CAS Number: Not specified in the search results.
- Functional Groups: Ethoxyphenyl moiety, methoxy substituents, thioxo and oxo groups.
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks often exhibit significant biological activities, particularly antimicrobial properties. A study on related compounds demonstrated that derivatives of thioxoimidazolidinones showed promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a comparative study, several thioxoimidazolidinone derivatives were evaluated for their antibacterial efficacy. The results are summarized in the following table:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae, E. coli |
| 11 | 0.011 | Not specified | P. aeruginosa |
| 12 | 0.015 | Not specified | S. aureus, S. typhimurium |
The most active compound was compound 8 , which displayed MIC values significantly lower than traditional antibiotics like ampicillin and streptomycin, indicating its potential as a new antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, some derivatives have shown antifungal activity. The compounds were tested against various fungal strains, with notable results:
| Compound | MIC (mg/mL) | Most Sensitive Fungi |
|---|---|---|
| 15 | 0.004–0.06 | T. viride |
This suggests that the compound may also be effective against fungal infections, which is critical given the rising resistance to existing antifungal agents .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in bacterial cell wall synthesis or fungal cell membrane integrity.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the imidazolidinone core and substituents can significantly impact antimicrobial potency. For instance, the presence of specific alkyl or aryl groups can enhance binding affinity to bacterial targets, leading to improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
